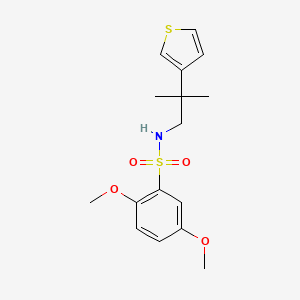

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2,5-dimethoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S2/c1-16(2,12-7-8-22-10-12)11-17-23(18,19)15-9-13(20-3)5-6-14(15)21-4/h5-10,17H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJYNZGRXPXVEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the benzenesulfonamide core: This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the thiophen-3-yl group: This step involves the alkylation of the sulfonamide nitrogen with a thiophen-3-yl-containing alkyl halide in the presence of a base such as potassium carbonate.

Final purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the thiophen-3-yl group may interact with other molecular pathways, contributing to the compound’s overall biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The closest analog identified in the provided evidence is 3-(2-Benzothiazolyl)-4,5-dimethoxy-N-(3-(4-phenylpiperidinyl)propyl)benzenesulfonamide (CAS: 97467-29-3). Below is a systematic comparison:

Structural Differences

| Parameter | 2,5-Dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide | 3-(2-Benzothiazolyl)-4,5-dimethoxy-N-(3-(4-phenylpiperidinyl)propyl)benzenesulfonamide |

|---|---|---|

| Aromatic Substituents | 2,5-Dimethoxy benzene ring; thiophene at side chain | 4,5-Dimethoxy benzene ring; benzothiazole at position 3 |

| Side Chain | Branched 2-methylpropyl with thiophene | Linear propyl chain terminated with 4-phenylpiperidine |

| Heterocyclic Motifs | Thiophene (5-membered sulfur ring) | Benzothiazole (fused benzene-thiazole ring) |

| Molecular Formula | Not explicitly provided | C₂₉H₃₃N₃O₄S₂ |

| Molecular Weight | Estimated ~400–450 g/mol (based on structure) | 551.72 g/mol |

Physicochemical Properties

Calculated properties for the benzothiazole-containing analog (CAS: 97467-29-3) include:

For the target compound, analogous calculations or experimental data are absent, but the thiophene group likely reduces molecular weight and hydrophobicity compared to the benzothiazole analog. The branched side chain may also lower melting points due to reduced crystallinity.

Functional Implications

- Thiophene vs. Benzothiazole : Thiophene’s smaller size and sulfur atom may favor π-π stacking or interactions with sulfur-binding proteins, whereas benzothiazole’s fused ring system could enhance rigidity and binding affinity in receptor pockets.

Research and Data Limitations

- The comparison relies on structural extrapolation from the benzothiazole analog and general sulfonamide chemistry.

Actividad Biológica

Overview

2,5-Dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide, with the CAS number 2309623-37-6, is a complex organic compound belonging to the sulfonamide class. Its unique structure, characterized by a benzenesulfonamide core with methoxy substitutions and a thiophen-3-yl group, positions it as a candidate for various biological applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H21N1O4S2 |

| Molecular Weight | 355.47 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C16H21NO4S2/c1-16(2,12-7-8-22-10-12)11-17-23(18,19)15-9-13(20-3)5-6-14(15)21-4/h5-10,17H,11H2,1-4H3 |

Synthesis

The synthesis of this compound generally involves several steps:

- Formation of the benzenesulfonamide core : This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

- Alkylation with thiophenes : The sulfonamide nitrogen is alkylated using a thiophen-containing alkyl halide.

- Purification : Techniques such as recrystallization or column chromatography are used to purify the final product.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives similar to this compound possess potent effects against various bacterial strains. For instance:

- In vitro studies demonstrated effective inhibition of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µg/mL.

- Mechanism of action : The antimicrobial effect is hypothesized to involve inhibition of bacterial folate synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed IC50 values in the micromolar range (approximately 15–30 µM), indicating moderate cytotoxicity.

- Mechanism Insights : The compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G1 phase.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Case Study 1 : A derivative exhibited enhanced cytotoxicity in human leukemia cells compared to standard treatments.

- Findings : Enhanced apoptosis markers were noted alongside downregulation of anti-apoptotic proteins.

- Case Study 2 : A similar sulfonamide was evaluated for its antiviral properties against HIV.

- Results : Demonstrated significant inhibition of viral replication in cultured T-cells.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its potential as an antimicrobial and anticancer agent warrants additional studies focusing on:

- In vivo efficacy : Future research should include animal models to assess therapeutic potential and safety profiles.

- Mechanistic studies : Detailed investigations into its mechanisms of action will enhance understanding and guide modifications for improved efficacy.

This compound's unique structural features suggest it could serve as a valuable lead in drug development within the sulfonamide class.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sulfonylation of the benzenesulfonyl chloride with a thiophene-containing amine intermediate. Critical steps include:

- Step 1 : Preparation of the 2-methyl-2-(thiophen-3-yl)propylamine intermediate via nucleophilic substitution or reductive amination .

- Step 2 : Sulfonylation under anhydrous conditions using 2,5-dimethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or DMF) .

- Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm purity and structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

- Methodological Answer :

- Purity : Assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8 ppm), thiophene protons (δ ~6.8–7.4 ppm), and sulfonamide NH (δ ~5.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₂N₂O₄S₂: ~395.1 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this sulfonamide derivative?

- Methodological Answer :

- Solvent Optimization : Use DMF for better solubility of sulfonyl chlorides; switch to THF for temperature-sensitive steps .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .

- Catalysis : Explore base catalysts (e.g., triethylamine) to deprotonate the amine and accelerate coupling .

- Yield Data : Typical yields range from 60–75%; purification via flash chromatography (silica gel, ethyl acetate/hexane) enhances recovery .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. fluorine groups) and compare binding affinities to targets like ALPL or TNAP enzymes .

- Enzymatic Assays : Use ALPL inhibitors (e.g., DQB in ) to validate target-specific effects in cell lines (e.g., Saos-2 vs. HepG2) .

- Computational Modeling : Perform molecular docking to predict interactions with enzymes or receptors, reconciling discrepancies between in vitro and in silico data .

Q. What in vitro models are appropriate for studying ALPL-mediated biological effects of this compound?

- Methodological Answer :

- Cell Lines : Use ALPL-expressing cells (e.g., Saos-2 osteosarcoma or HepG2 hepatoma) to assess self-assembly-driven cytotoxicity, as demonstrated in .

- Inhibition Controls : Co-treat with ALPL inhibitors (e.g., 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide) to confirm enzyme-dependent activity .

- Dose-Response Curves : Measure IC₅₀ values under hypoxia vs. normoxia to evaluate context-dependent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.